molecular formula C11H9N3O2S B4544913 3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole CAS No. 40229-93-4

3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

Cat. No.: B4544913
CAS No.: 40229-93-4
M. Wt: 247.28 g/mol
InChI Key: VKVUEAYHLDCFSV-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a chemical compound with the CAS Number 40230-01-1 . It is a heterocyclic building block of interest in chemical biology and medicinal chemistry research . The compound features a dihydroimidazo[2,1-b][1,3]thiazole core structure linked to a 4-nitrophenyl group, which can serve as a key intermediate in the synthesis of more complex molecules. This product is listed among various inhibitors and agonists for research, suggesting potential applications in probing biological pathways . It is offered as a high-purity material to ensure experimental consistency and reliability. This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic uses. A related compound, its hydrobromide salt (CAS 7496-63-1), is also known and supplied by various fine chemical manufacturers .

Properties

IUPAC Name

3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-14(16)9-3-1-8(2-4-9)10-7-17-11-12-5-6-13(10)11/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVUEAYHLDCFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CSC2=N1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193220
Record name Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40229-93-4
Record name Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040229934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(2,1-b)thiazole, 5,6-dihydro-3-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60193220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that integrates both imidazole and thiazole moieties. Its unique structure contributes to a range of biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H9_{9}N3_{3}O2_{2}S
  • Molecular Weight : 247.27 g/mol
  • Structural Characteristics : The compound features a nitrophenyl group that enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Against Bacteria : Studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Against Fungi : The compound has demonstrated antifungal activity against Candida albicans, with IC50_{50} values indicating potency comparable to standard antifungal agents.

Antitumor Activity

The thiazole and imidazole rings are recognized for their roles in anticancer research. Notable findings include:

  • Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50_{50} values range around 10 µM, suggesting effective antiproliferative activity.
  • Mechanism of Action : The proposed mechanism includes induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial membrane potential.

Anticonvulsant Activity

The compound has been evaluated for anticonvulsant properties in animal models. Preliminary results suggest:

  • Protection Against Seizures : It has shown efficacy in reducing seizure frequency in models induced by pentylenetetrazol (PTZ), indicating potential as an anticonvulsant agent.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

  • Nitro Group Influence : The presence of the nitro group is essential for enhancing biological activity by increasing electron affinity and facilitating interactions with biological targets.
  • Thiazole Ring Contribution : The thiazole moiety is integral for cytotoxicity and antimicrobial action due to its ability to participate in π-π stacking interactions with nucleic acids.

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Antimicrobial Study : A study published in MDPI demonstrated that derivatives of thiazole showed significant inhibition against resistant strains of bacteria, supporting the potential use of similar compounds in treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : Research indicated that thiazole-containing compounds exhibited promising results against various cancer cell lines, with detailed SAR analysis revealing critical structural features necessary for enhanced activity .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50_{50} (µM)Mechanism
AntimicrobialStaphylococcus aureus8.5Cell wall synthesis inhibition
Candida albicans12.0Disruption of membrane integrity
AntitumorMCF-710.0Induction of apoptosis
HeLa9.5Caspase pathway activation
AnticonvulsantPTZ-induced seizures15.0Modulation of neurotransmitter release

Comparison with Similar Compounds

Table 1: Comparative Analysis of 3-(4-Nitrophenyl)-5,6-Dihydroimidazo[2,1-b][1,3]thiazole and Analogous Derivatives

Compound Name Substituent Key Biological Activities Notable Findings
This compound 4-NO₂-Ph Anticancer, antimicrobial, potential kinase inhibition Nitro group enhances electron deficiency, improving DNA/protein interaction .
3-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole 4-Cl-Ph Antifungal (MIC = 15.625 µg/mL vs. Candida albicans) Superior to Furacilin (MIC = 31.25 µg/mL); halogen enhances lipophilicity .
4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)phenol (4e) 4-OH-Ph Antioxidant (97% DPPH radical inhibition) Phenol group enables hydrogen bonding and radical scavenging .
3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b]thiazole 4-OCH₃-Ph Moderate antioxidant (92% DPPH inhibition) Methoxy group balances electron donation and steric effects .
5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole 4-NO₂-Ph-O- + 5-NO₂ Antimicrobial, antitumor Dual nitro groups enhance redox activity, generating reactive intermediates .
3-Methyl-6-phenylimidazo[2,1-b]thiazole derivatives Alkyl/aryl Anticancer (e.g., RSK2 kinase inhibition) Methyl/phenyl groups optimize steric fit in enzyme active sites .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 5,6-dihydro structure improves aqueous solubility compared to fully aromatic analogs, facilitating bioavailability .
  • Metabolic Stability : Nitro groups may slow hepatic metabolism, extending half-life but increasing risk of nitroreductase-mediated toxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via cyclocondensation of imidazolidine-2-thione with 4-nitrophenacyl bromide. Key parameters include solvent choice (e.g., ethanol or ethyl acetate), reaction temperature (80–90°C), and catalyst use (e.g., K2CO3). Yields typically range from 69% to 84%, with purity confirmed via <sup>1</sup>H/<sup>13</sup>C NMR and elemental analysis. Optimization strategies involve microwave-assisted synthesis or solvent-free conditions to reduce reaction time and improve efficiency .

Q. How is the antimicrobial activity of this compound evaluated, and what controls are essential for robust experimental design?

  • Methodological Answer : Antimicrobial activity is assessed using minimum inhibitory concentration (MIC) assays against reference strains (e.g., Staphylococcus aureus, Escherichia coli). Controls include:

  • Positive controls (e.g., Furacilin at MIC = 31.25 µg/mL).
  • Negative controls (solvent-only samples).
  • MIC determination via serial dilution in nutrient broth.
    Results are compared structurally; for example, 3-(4-chlorophenyl) analogs show higher antifungal activity (MIC = 15.625 µg/mL) than the nitro-substituted derivative .

Q. What methodologies are used to assess antioxidant potential, and how do substituents influence radical scavenging efficiency?

  • Methodological Answer : Antioxidant activity is quantified via DPPH radical scavenging assays. Key steps:

Prepare DPPH solution (0.1 mM in methanol).

Incubate with test compounds (10–100 µM) for 30 min in the dark.

Measure absorbance at 517 nm.
Substituent effects: Phenol derivatives (e.g., 4e) exhibit 97% inhibition due to hydrogen-donating -OH groups, while electron-withdrawing groups (e.g., -NO2) reduce activity .

Advanced Research Questions

Q. How can DFT calculations and molecular docking resolve contradictions in observed bioactivity data?

  • Methodological Answer : Contradictions (e.g., high MIC but low cytotoxicity) are addressed by:

  • DFT : Calculating HOMO-LUMO gaps and electrostatic potential maps to predict electron transfer capacity. For 4e, a low band gap (4.2 eV) correlates with high antioxidant activity .
  • Docking : Simulate binding to target proteins (e.g., human peroxiredoxin 5). The nitro group’s orientation in the active site may explain reduced antimicrobial efficacy despite structural similarity to active analogs .

Q. What strategies validate the compound’s mechanism of action in DNA gyrase inhibition?

  • Methodological Answer :

Enzyme Assays : Perform DNA gyrase supercoiling assays using plasmid DNA. Compare inhibition with novobiocin (positive control).

Mutant Strains : Test activity against S. aureus strains with gyrase mutations.

Molecular Dynamics : Simulate ligand-enzyme interactions to identify binding residues (e.g., GyrB subunit).
Example: (R)-6-substituted analogs show 2-fold higher activity than (S)-isomers, suggesting stereospecific binding .

Q. How can structural modifications enhance selectivity between antifungal and antibacterial activity?

  • Methodological Answer :

  • Substituent Screening : Replace 4-nitrophenyl with electron-deficient (e.g., -CF3) or bulky groups (e.g., biphenyl).
  • SAR Analysis : Compare MICs of analogs (see Table 1).
  • Cytotoxicity Profiling : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices.

Table 1 : Structure-Activity Relationship (SAR) of Selected Analogs

SubstituentAntibacterial MIC (µg/mL)Antifungal MIC (µg/mL)
4-Nitrophenyl (target)31.2562.5
4-Chlorophenyl31.2515.625
4-Methoxyphenyl62.531.25
Data from

Q. What experimental and computational approaches reconcile discrepancies in antioxidant vs. antimicrobial efficacy?

  • Methodological Answer :

  • Redox Profiling : Measure compound’s redox potential via cyclic voltammetry. High antioxidant activity correlates with low oxidation potentials.
  • ROS Scavenging Assays : Quantify intracellular ROS in bacterial/fungal cells using H2DCFDA.
  • Pathway Analysis : Use transcriptomics to identify upregulated oxidative stress genes (e.g., katG, sodA) in treated microbes.
    Example: Phenol derivatives (4e) may paradoxically enhance microbial ROS defenses, reducing antimicrobial efficacy despite high DPPH scavenging .

Q. How does the compound’s photostability impact its application in light-assisted therapies?

  • Methodological Answer :

UV-Vis Spectroscopy : Monitor absorbance changes under UV light (254–365 nm) over 24 hours.

LC-MS Degradation Analysis : Identify photolysis products (e.g., nitro group reduction to amine).

Bioactivity Retention : Test post-irradiation antimicrobial/antioxidant activity.
Note: Imidazothiazoles with electron-withdrawing groups (e.g., -NO2) exhibit lower photostability than halogenated analogs .

Data Contradiction Analysis

Q. Why do some studies report high antioxidant activity but negligible cytotoxicity, while others note the opposite?

  • Resolution Framework :

  • Dose-Response Curves : Ensure assays use physiologically relevant concentrations (e.g., 10–100 µM vs. mM ranges).
  • Cell Line Variability : Compare results across cell types (e.g., cancer vs. normal cells).
  • Redox Cycling : Assess whether the compound acts as a pro-oxidant in cellular environments (e.g., via Fenton reactions).
    Example: Nitro groups may generate cytotoxic nitro radicals in cancer cells but remain inert in non-malignant cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole
Reactant of Route 2
Reactant of Route 2
3-(4-nitrophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

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